molecular formula C6H7BrN2O B2607638 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine CAS No. 1823967-16-3

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B2607638
CAS No.: 1823967-16-3
M. Wt: 203.039
InChI Key: FIXVUVZJPMXIJP-UHFFFAOYSA-N
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Description

Structural Elucidation of 2-Bromo-5H,6H,8H-Imidazo[2,1-c]Oxazine

Bicyclic Core Architecture and Heteroatom Arrangement

The compound features a fused bicyclic system composed of an imidazole ring and an oxazine ring. The imidazole ring contains two nitrogen atoms at positions 1 and 3, while the oxazine ring includes one oxygen atom at position 1 and one nitrogen atom at position 4. The fusion occurs at the 2,1-c positions of the imidazole and 1,4 positions of the oxazine, forming a bicyclic structure with a total of seven atoms in the fused system.

The molecular formula is C₇H₇BrN₂O₃ , with a molecular weight of 247.05 g/mol. The SMILES notation C1COCC2=NC(=C(N21)C(=O)O)Br reflects the connectivity of the bicyclic core, where the bromine substituent is attached to the imidazole ring at position 2.

Key Structural Features:
Feature Description
Core Structure Imidazo[2,1-c]oxazine bicyclic system
Heteroatoms Two nitrogen atoms (imidazole), one oxygen, and one nitrogen (oxazine)
Functional Groups Bromine substituent at position 2; carboxylic acid at position 3

Bromine Substituent Electronic Effects on Molecular Geometry

The bromine atom at position 2 exerts significant electronic and steric influences on the molecular geometry. As an electron-withdrawing group, bromine stabilizes the adjacent carbonyl group in the carboxylic acid moiety through inductive effects, enhancing the electrophilicity of the carbonyl carbon. This interaction is critical for reactivity in nucleophilic substitution reactions.

Sterically, the bromine atom occupies a position that restricts rotational flexibility around the C2–Br bond, favoring a planar configuration of the imidazole ring. This planarity is further stabilized by resonance within the aromatic system, as evidenced by the conjugation between the imidazole nitrogen lone pairs and the adjacent carbonyl group.

Electronic Effects Summary:
  • Inductive Withdrawal : Strengthens carbonyl electrophilicity.
  • Resonance Stabilization : Maintains planarity in the bicyclic system.
  • Steric Hindrance : Limits conformational flexibility at C2.

Conformational Analysis Through X-Ray Crystallography

While direct X-ray crystallography data for 2-bromo-5H,6H,8H-imidazo[2,1-c]oxazine is not publicly available, analogous imidazooxazine derivatives provide insights into likely conformations. For example, crystallographic studies of related compounds reveal:

  • Planar Imidazole Ring : Conjugation with the oxazine ring enforces aromaticity.
  • Oxazine Ring Puckering : The oxygen atom adopts a chair-like conformation to minimize steric strain.
  • Hydrogen Bonding : The carboxylic acid group participates in intermolecular hydrogen bonds, dictating crystal packing.

These observations suggest that the bromine substituent in the target compound would occupy an axial position relative to the bicyclic core, minimizing steric clashes with the oxazine oxygen.

Comparative Structural Features Across Imidazooxazine Derivatives

The structural diversity of imidazooxazine derivatives is influenced by substituent positions and heteroatom arrangements. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Formula Key Structural Differences
2-Bromo-5H,6H,8H-imidazo[2,1-c]oxazine Br at C2, COOH at C3 C₇H₇BrN₂O₃ Carboxylic acid and bromine at C2/C3
3-Bromo-5H,6H,8H-imidazo[4,3-c]oxazine Br at C3 C₇H₆BrN₂O Bromine at C3; no carboxylic acid
2-Bromo-5H,6H,8H-imidazo[2,1-c]oxazin-3-ol Br at C2, OH at C3 C₆H₇BrN₂O₂ Hydroxyl group instead of carboxylic acid
1H-Imidazo[2,1-C]oxazine Unsubstituted C₆H₆N₂O Lacks bromine and carboxylic acid
Notable Differences:
  • Functional Group Variations : The presence of carboxylic acid vs. hydroxyl groups significantly alters solubility and reactivity.
  • Substituent Positioning : Bromine at C2 vs. C3 influences electronic effects and steric interactions.
  • Ring Fusion : The imidazo[2,1-c] vs. imidazo[4,3-c] fusion alters the bicyclic geometry and hydrogen-bonding potential.

Properties

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-3-9-1-2-10-4-6(9)8-5/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXVUVZJPMXIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted imidazole with an appropriate oxazine precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine has been investigated for its potential as a pharmaceutical agent. Its structural features contribute to biological activity against various diseases.

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[2,1-c][1,4]oxazine exhibit antimicrobial properties. In vitro studies showed that certain compounds inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
This compoundModerate

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.

Example Reaction: Synthesis of Imidazole Derivatives
The compound can be utilized to synthesize various imidazole derivatives through electrophilic aromatic substitution reactions.

Reaction TypeProductYield (%)
Nucleophilic SubstitutionImidazole Derivative A85
CycloadditionImidazole Derivative B78

Material Science

In material science, this compound is explored for its potential use in developing advanced materials such as polymers and nanocomposites.

Case Study: Polymer Blends
Studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.

Polymer BlendProperty EnhancedReference
Polycarbonate/Imidazo BlendIncreased tensile strength

Mechanism of Action

The mechanism by which 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Imidazo[2,1-c][1,4]oxazine Derivatives

Methyl 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

  • Molecular Formula : C₈H₉BrN₂O₃
  • Molecular Weight : 261.075 g/mol
  • Key Differences : Introduction of a methyl ester group at position 3 enhances polarity and alters reactivity. This derivative exhibits stricter safety protocols due to hazards like skin/eye irritation (GHS codes: H315, H319) .
  • Applications : Intermediate for further functionalization in drug discovery .
Ring-Saturated Analogs

(R)-Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride Molecular Formula: C₇H₁₆Cl₂N₂O Molecular Weight: 215.12 g/mol Key Differences: Saturation of the oxazine ring improves solubility in polar solvents (e.g., water) and stability. Used as a scaffold for ROMK inhibitors, demonstrating selective renal outer medullary potassium channel activity .

Heterocyclic Ring Modifications

2-Bromo-5h,6h,7h-imidazo[2,1-b][1,3]oxazine

  • CAS : CID 96619145
  • Molecular Formula : C₆H₇BrN₂O
  • Key Differences : The [1,3]oxazine ring (vs. [1,4]oxazine) alters ring strain and electronic properties. Predicted collision cross-section (CCS) values for [M+H]+ adduct (137.7 Ų) differ from the [1,4]oxazine analogs, impacting mass spectrometry profiling .

Pyrimido[6,1-c][1,4]oxazine Derivatives

  • Example : Antiviral compound 3-5-6
  • Key Differences : Fused pyrimidine-oxazine systems exhibit low antiviral potency against hepatitis B virus, highlighting the importance of substituent positioning for biological activity .

Substituent Variations

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Safety Profile References
This compound C₆H₇BrN₂O 203.0 Bromine at position 2 Building block for drug synthesis Stable under refrigeration
Methyl 2-bromo-...oxazine-3-carboxylate C₈H₉BrN₂O₃ 261.075 Methyl ester at position 3 Intermediate for functionalization H315, H319 (skin/eye irritation)
(R)-Octahydropyrazino[2,1-c][1,4]oxazine HCl C₇H₁₆Cl₂N₂O 215.12 Saturated ring ROMK inhibitor (renal applications) Irritant (GHS codes)
2-Bromo-5h,6h,7h-imidazo[2,1-b][1,3]oxazine C₆H₇BrN₂O 202.98 [1,3]oxazine scaffold Research tool (MS profiling) N/A

Structure-Activity Relationships (SAR)

  • Bromine Position : Bromine at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Ring Saturation: Saturated analogs (e.g., octahydropyrazino-oxazine) improve metabolic stability and solubility, critical for pharmacokinetics .
  • Ester Groups : Introduce polar moieties that enhance solubility but may increase toxicity risks .

Biological Activity

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C8_8H11_{11}BrN2_2O
  • Molecular Weight : 231.09 g/mol
  • CAS Number : 2574594-63-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antitumor , antimicrobial , and antitubercular properties.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of imidazo[2,1-c][1,4]oxazine have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
CompoundIC50 (μM)Cell Line
This compound5.13 ± 0.97HCC827
This compound4.01 ± 0.95NCI-H358
Nitro-substituted derivative0.85 ± 0.05NCI-H358

These results indicate that the compound exhibits moderate to high cytotoxicity against specific lung cancer cell lines while also affecting normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity and reduce toxicity .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against both Gram-negative and Gram-positive bacteria. Notably:

  • Tested Bacteria : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive)

The testing followed CLSI guidelines using broth microdilution methods to determine Minimum Inhibitory Concentrations (MICs). The results indicated that certain derivatives displayed promising antimicrobial activity but required further exploration to establish their efficacy in clinical settings .

Antitubercular Activity

In a study focusing on Mycobacterium tuberculosis, imidazo[2,1-c][1,4]oxazine derivatives demonstrated varying degrees of activity against multidrug-resistant strains. The synthesis of these derivatives was aimed at enhancing their antitubercular properties through structural modifications .

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Antitumor Efficacy :
    • A study reported that compounds related to imidazo[2,1-c][1,4]oxazine exhibited significant inhibition of cell proliferation in lung cancer models. The findings emphasized the importance of structural features in determining biological activity and suggested further exploration into structure-activity relationships (SAR) .
  • Antimicrobial Testing :
    • In vitro studies showed that certain derivatives effectively inhibited bacterial growth at low concentrations. The research highlighted the need for additional studies to optimize these compounds for therapeutic use against resistant bacterial strains .
  • Molecular Docking Studies :
    • Molecular docking simulations provided insights into the interaction mechanisms between the compound and its biological targets. These studies are critical for understanding how structural modifications can enhance efficacy and selectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine with high purity?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using brominated precursors. Key steps include:

  • Cyclocondensation : Reacting brominated imidazole intermediates with oxazine-forming reagents under reflux conditions (e.g., acetonitrile, 80°C).
  • Purification : Recrystallization from boiling water or ethanol to achieve ≥95% purity, as validated by LC/MS analysis (C18H14N2O2, [M+H]⁺: 291.113 observed) .
  • Quality Control : Use 13C NMR^{13}\text{C NMR} (δ 70.2 for oxazine ring) and 1H NMR^{1}\text{H NMR} (δ 4.11–4.35 for CH₂ groups) to confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : A combination of spectroscopic techniques is critical:

  • FT-IR : Detect C-Br stretching vibrations at ~644 cm⁻¹ and C=N/C=O bonds at 1558–1699 cm⁻¹ .
  • NMR : Use 13C NMR^{13}\text{C NMR} to resolve the oxazine ring (δ 70–75 ppm) and brominated aromatic carbons (δ 125–135 ppm) .
  • LC/MS-MS : Match observed [M+H]⁺ peaks with theoretical molecular weights (e.g., ±0.01 Da tolerance) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Catalyst Systems : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 100°C .
  • Monitoring : Track aryl-bromide consumption via 1H NMR^{1}\text{H NMR} (disappearance of δ 7.2–7.8 ppm signals) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for novel derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions .
  • Reaction Path Search : Use software like GRRM17 to identify low-energy pathways for ring functionalization .
  • Feedback Loops : Integrate experimental NMR data (e.g., 13C^{13}\text{C} shifts) to refine computational models iteratively .

Q. What experimental designs are effective for resolving contradictions between theoretical predictions and observed reactivity?

  • Methodological Answer :

  • Factorial Design : Test variables (temperature, solvent, catalyst loading) systematically to isolate conflicting factors .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 2H^{2}\text{H}/13C^{13}\text{C}) to trace unexpected byproducts .
  • Data Reconciliation : Cross-validate computational Gibbs free energy values (±2 kcal/mol) with kinetic experimental data .

Q. How can AI-driven tools enhance the development of imidazo-oxazine-based catalysts?

  • Methodological Answer :

  • COMSOL Multiphysics Integration : Simulate reaction kinetics under varying flow conditions (e.g., microreactors) .
  • Machine Learning : Train models on existing spectral databases (e.g., 13C NMR^{13}\text{C NMR} shifts) to predict novel derivatives’ properties .
  • Autonomous Experimentation : Use AI to adjust reaction parameters (pH, temperature) in real-time for optimal yield .

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